molecular formula C23H20ClFN4OS B2414140 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1251709-01-9

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2414140
CAS No.: 1251709-01-9
M. Wt: 454.95
InChI Key: SRASEBOXXUDAHO-UHFFFAOYSA-N
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Description

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H20ClFN4OS and its molecular weight is 454.95. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • Research by Yurttaş et al. (2016) synthesized derivatives of a similar compound, revealing significant antimicrobial activity against various microorganism strains, indicating potential applications in antimicrobial treatments (Yurttaş et al., 2016).

Cancer Treatment

  • A study by Zhang et al. (2005) explored a compound under investigation as an inhibitor of tyrosine kinase activity in epidermal growth factor receptor, highlighting its potential use in cancer treatment (Zhang et al., 2005).
  • Li et al. (2021) discovered a novel kind of vascular endothelial growth factor receptor 3 (VEGFR3) inhibitor, potentially useful in treating metastatic breast cancer (Li et al., 2021).

Pesticidal Activities

  • Choi et al. (2015) determined the pesticidal activities of a similar compound against mosquito larvae and a phytopathogenic fungus, suggesting its use in pest control (Choi et al., 2015).

Antitumor Activity

  • Naito et al. (2005) synthesized novel derivatives displaying potent cytotoxicity against several tumor cell lines, indicating potential in antitumor applications (Naito et al., 2005).

Properties

IUPAC Name

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-fluorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClFN4OS/c1-14-2-5-16(24)12-19(14)28-8-10-29(11-9-28)23-26-20-18(13-31-21(20)22(30)27-23)15-3-6-17(25)7-4-15/h2-7,12-13H,8-11H2,1H3,(H,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRASEBOXXUDAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClFN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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